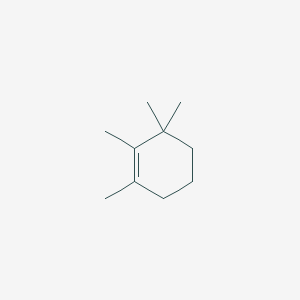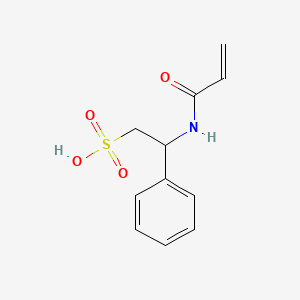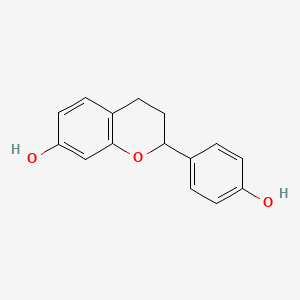
1,2,3,3-Tetramethylcyclohexene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,3-Tetramethylcyclohexene is an organic compound with the molecular formula C10H18 It is a derivative of cyclohexene, where four methyl groups are attached to the cyclohexene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3-Tetramethylcyclohexene can be achieved through several methods. One common approach involves the alkylation of cyclohexene with methylating agents under specific conditions. For instance, the reaction of cyclohexene with methyl iodide in the presence of a strong base like potassium tert-butoxide can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often used to facilitate the methylation reactions. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency of the process.
化学反应分析
Types of Reactions
1,2,3,3-Tetramethylcyclohexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to produce saturated hydrocarbons.
Substitution: Halogenation reactions can occur where halogens like chlorine or bromine replace hydrogen atoms on the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated cyclohexenes.
科学研究应用
1,2,3,3-Tetramethylcyclohexene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2,3,3-Tetramethylcyclohexene involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
相似化合物的比较
1,2,3,3-Tetramethylcyclohexene can be compared with other similar compounds such as 1,3,3-Trimethylcyclohexene and 1,2,3,4-Tetramethylcyclohexane. These compounds share similar structural features but differ in the position and number of methyl groups attached to the cyclohexene ring. The unique arrangement of methyl groups in this compound gives it distinct chemical properties and reactivity compared to its analogs.
List of Similar Compounds
- 1,3,3-Trimethylcyclohexene
- 1,2,3,4-Tetramethylcyclohexane
属性
CAS 编号 |
3949-35-7 |
|---|---|
分子式 |
C10H18 |
分子量 |
138.25 g/mol |
IUPAC 名称 |
1,2,3,3-tetramethylcyclohexene |
InChI |
InChI=1S/C10H18/c1-8-6-5-7-10(3,4)9(8)2/h5-7H2,1-4H3 |
InChI 键 |
AUCXIGOESXVILY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(CCC1)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[2-(Naphthalen-2-yl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14151825.png)
![[(E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enyl] Acetate](/img/structure/B14151827.png)
![tert-butyl {3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl}carbamate (non-preferred name)](/img/structure/B14151828.png)





![Diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate](/img/structure/B14151862.png)
![N-[2-(4-Methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B14151875.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol](/img/structure/B14151884.png)

![4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-1,3,5-triazin-2-amine](/img/structure/B14151890.png)

